Vicriviroc maleate

Vue d'ensemble

Description

Le maléate de vicriviroc est un composé à base de pyrimidine qui agit comme un inhibiteur d'entrée CCR5 du VIH-1. Il a été développé par la société pharmaceutique Schering-Plough et est actuellement en essais cliniques pour la gestion du VIH-1 . Ce composé inhibe l'interaction du VIH-1 avec CCR5, empêchant l'entrée du virus dans les cellules .

Méthodes De Préparation

La synthèse du maléate de vicriviroc implique plusieurs étapes, y compris la formation du noyau pyrimidine et la fixation ultérieure de divers groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes:

Formation du noyau pyrimidine : Le noyau pyrimidine est synthétisé par une série de réactions de condensation impliquant des précurseurs appropriés.

Fixation des groupes fonctionnels : Divers groupes fonctionnels, y compris les groupes trifluorométhylphényle et méthoxy, sont attachés au noyau pyrimidine par substitution nucléophile et autres réactions.

Formation du sel de maléate : La dernière étape implique la formation du sel de maléate en faisant réagir le vicriviroc avec l'acide maléique dans des conditions appropriées

Les méthodes de production industrielle du maléate de vicriviroc consistent à optimiser ces voies de synthèse pour obtenir des rendements et une pureté élevés. Cela implique généralement l'utilisation de techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Le maléate de vicriviroc subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation d'oxydes correspondants.

Réduction : Des réactions de réduction peuvent se produire au niveau du noyau pyrimidine, conduisant à la formation de dérivés réduits.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les amines et les thiols . Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du maléate de vicriviroc .

4. Applications de la Recherche Scientifique

Le maléate de vicriviroc a plusieurs applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions à base de pyrimidine.

Biologie : Étudié pour son rôle dans l'inhibition de l'interaction du VIH-1 avec CCR5, ce qui en fait un agent thérapeutique potentiel pour l'infection par le VIH-1.

Industrie : Utilisé dans le développement de nouveaux médicaments antiviraux et comme composé de référence dans la recherche pharmaceutique

5. Mécanisme d'Action

Le maléate de vicriviroc exerce ses effets en se liant de manière non compétitive à une poche hydrophobe entre les hélices transmembranaires près de la surface extracellulaire du récepteur CCR5. Cet antagonisme allostérique provoque un changement conformationnel de la protéine, empêchant la liaison de gp120 à CCR5. Par conséquent, l'entrée du VIH dans la cellule est inhibée .

Applications De Recherche Scientifique

Vicriviroc maleate is a compound that has been evaluated in clinical studies (Phase 1 through Phase 3) for its pharmacokinetics, safety, and tolerability . Also known as SCH 417690 and SCH-D, vicriviroc is a pyrimidine-based drug that inhibits the interaction of HIV-1 with CCR5 .

Scientific Research Applications

Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus . It is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells .

Mechanism of Action

Vicriviroc functions as a noncompetitive allosteric antagonist of CCR5 . Administered orally, it is effective at nanomolar concentrations, allowing for once-daily dosing . Vicriviroc binds to a small hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor . Binding to this pocket induces a conformational change of the extracellular segment of CCR5 and prevents the binding of gp120 to the target cell, thus preventing the virus from entering the target cell .

Specific binding interactions between CCR5 and vicriviroc involve the trifluoromethyl phenyl group of vicriviroc interacting with the I198 residue on the fifth transmembrane helix (TM5) of CCR5 through hydrophobic interactions . Electrostatic interactions may also form between the positively charged tertiary nitrogen group of vicriviroc and the hydrophilic region provided by E238 residue on TM7 of CCR5 . Additional interactions include the Y108 residue on TM3 and Y251 on TM6 .

Clinical Trials

Vicriviroc has undergone several clinical trials to assess its efficacy and safety in treating HIV-1 infection .

- Monotherapy Trials : Vicriviroc demonstrated a significant decrease in HIV RNA in R5-infected subjects . In a 14-day monotherapy trial in HIV-infected adults, the mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups (10, 25, 50 mg, b.i.d.) .

- Phase II Trials : A phase II trial in treatment-naive HIV-1 infected subjects was discontinued due to an increased rate of virologic relapse in subjects administered vicriviroc compared to control subjects . However, further investigations suggested that the administered dosage of vicriviroc may have been too low . A new Phase II trial of treatment-naive HIV-1 patients is currently underway .

- A 48-week phase II trial (ACTG5211) examining the safety and efficacy of 5, 10, and 15 mg doses of vicriviroc found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 (log10 copies/mL) and a median increase in CD4 cell count of 130 and 96 (cell/uL) from baseline, respectively . More patients in the vicriviroc groups had undetectable virus at 48 weeks (HIV-1 RNA <400/<50 copies/ml) compared to those in the placebo group (57/37 percent and 43/27 percent vs. 14/11 percent, respectively) .

- A 48-week phase II trial (VICTOR-E1) examining administration of 20 or 30 mg dosages of vicriviroc in addition to a > 3-drug optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor was reported in February 2008 . Investigators concluded that, “‘Vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression in treatment-experienced subjects and increased CD4 cell counts regardless of the number of active drugs in OBT" .

- Phase III Trials : As of May 2008, two phase III trials (VICTOR-E3 and VICTOR E4) in treatment-experienced patients were initiated . However, the late-stage clinical trials did not meet their primary efficacy endpoints, and Merck decided not to pursue regulatory approval for the drug as of January 2010 .

Pharmacokinetic/Pharmacodynamic Modeling

A study explored the relationship between antiretroviral effect and plasma concentrations of vicriviroc . Eighty-six treatment-experienced subjects failing their current antiretroviral regimens were randomized to add vicriviroc 5, 10, or 15 mg QD or placebo for two weeks . Beyond week 2, subjects were changed to optimized background antiretroviral treatment while continuing vicriviroc or placebo . Plasma samples collected at weeks 2 and 8 were assayed for vicriviroc concentrations and combined with vicriviroc concentration data from 110 seronegative individuals enrolled in five phase 1 studies . An inhibitory Emax model was used to assess pharmacokinetic/pharmacodynamic relationships, and recursive partitioning was applied to determine the breakpoint in vicriviroc PK parameters associated with virologic suppression .

Significant breakpoints of vicriviroc Cmin, Cmax, and AUC, separating high from low likelihood of response at week 2, were 53.7 ng/ml, 72.4 ng/mL, and 1460 hrng/mL, respectively . Approximately 70% of subjects achieved a greater than one log viral load decrease when vicriviroc trough concentrations were higher than 53.7 ng/mL, or the AUC was higher than 1460 hrng/ml . Patient characteristics such as race, gender, age, or body weight did not significantly impact vicriviroc efficacy .

Intravaginal Rings

Vicriviroc is also being studied in combination with other active ingredients in intravaginal rings (IVRs) for potential use as a drug delivery system .

- MTN-028 Trial : A Phase 1 pharmacokinetic trial of two intravaginal rings (IVRs) containing different dose strengths of vicriviroc (MK-4176) and MK-2048 was conducted . The study involved healthy, HIV-uninfected, sexually abstinent women between the ages of 18-45 . The IVRs contained a combination of vicriviroc (VCV) (MK-4176) and MK-2048 with different dose strengths :

- MK-2048A IVR (Low Dose): 91 mg of VCV (MK-4176) + 10 mg of MK-2048

- MK-2048A IVR (Original Dose): 182 mg of VCV (MK-4176) + 30 mg of MK-2048

- MTN-027 Trial : The pharmacokinetics, safety, and tolerability of oral VCV maleate (MK-7690) have been evaluated in clinical studies (Phase 1 through Phase 3) .

Adverse drug events

Vicriviroc is associated with potential adverse drug events, so tap into our Clinical API for life-saving information on contraindications & blackbox warnings, population restrictions, harmful risks, & more. Avoid life-threatening adverse drug events with our Clinical API .

Mécanisme D'action

Vicriviroc maleate exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. As a result, the entry of HIV into the cell is inhibited .

Comparaison Avec Des Composés Similaires

Le maléate de vicriviroc est comparé à d'autres antagonistes du CCR5 tels que le maraviroc et le leronlimab. Bien que tous ces composés inhibent l'interaction du VIH-1 avec CCR5, le maléate de vicriviroc est unique dans sa poche de liaison spécifique et son mécanisme d'antagonisme allostérique . Des composés similaires comprennent:

Maraviroc : Un autre antagoniste du CCR5 utilisé dans le traitement du VIH-1.

Leronlimab : Un anticorps monoclonal humanisé qui cible CCR5 et est étudié pour ses propriétés antitumorales et antimétastatiques.

Activité Biologique

Vicriviroc maleate, a potent CCR5 antagonist, has emerged as a significant compound in the treatment of HIV-1, particularly targeting R5-tropic strains of the virus. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor. By binding to a specific hydrophobic pocket on the CCR5 receptor, it induces conformational changes that prevent the binding of the HIV envelope protein gp120. This inhibition effectively blocks viral entry into host cells, making it a crucial player in HIV treatment strategies .

Pharmacokinetics

The pharmacokinetic properties of vicriviroc indicate a favorable profile for once-daily oral administration. Key pharmacokinetic parameters include:

- Half-life : Allows for once-daily dosing.

- Bioavailability : Enhanced when used in conjunction with ritonavir, a protease inhibitor that increases vicriviroc levels in the bloodstream.

- Minimal drug interactions : Demonstrated compatibility with other antiretrovirals .

Summary of Clinical Trials

Vicriviroc has undergone several clinical trials to assess its efficacy in both treatment-naïve and treatment-experienced patients. Notable findings include:

- Phase II Trials : A trial (ACTG A5211) involving 118 treatment-experienced patients showed significant viral load reductions after two weeks of vicriviroc treatment (decreases ranging from 1.51 to 1.68 log10 copies/mL) compared to placebo (0.29 log10 copies/mL) .

- Long-term Efficacy : In a 48-week study, patients receiving vicriviroc exhibited greater increases in CD4 cell counts (130 and 96 cells/mm³ for 10 mg and 15 mg doses respectively) compared to placebo groups .

| Study Phase | Patient Group | Dosage (mg) | Viral Load Reduction (log10) | CD4 Cell Count Increase (cells/mm³) |

|---|---|---|---|---|

| Phase II | Treatment-experienced | 5, 10, 15 | 1.51 - 1.68 | Up to 142 |

| Phase II | Treatment-naïve | 30 | Significant decline | Not specified |

Safety Profile

While vicriviroc demonstrates promising antiviral activity, some concerns regarding its safety have emerged:

- Malignancy Incidents : In clinical trials, cases of lymphoma and adenocarcinoma were reported among patients receiving vicriviroc. However, the relationship between vicriviroc and these malignancies remains uncertain .

- Cardiac Effects : Compared to earlier CCR5 antagonists like SCH-C, vicriviroc shows reduced affinity for the hERG channel, suggesting a lower risk for cardiac side effects .

Case Study Overview

A late-breaking study presented at the Sixteenth International AIDS Conference highlighted vicriviroc's effectiveness in treatment-experienced patients with CCR5-tropic virus. The study demonstrated:

- All doses of vicriviroc led to greater decreases in viral load compared to placebo.

- Patients reported tolerable side effects similar across all treatment arms.

Propriétés

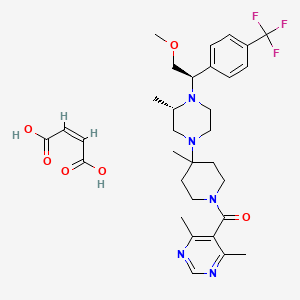

IUPAC Name |

(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXINKQQWHLIBJA-UCIBKFKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42F3N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599179-03-0 | |

| Record name | Vicriviroc maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 599179-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VICRIVIROC MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.